molecular formula C8H7ClN2O B6159548 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile CAS No. 1261769-55-4

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile

Cat. No. B6159548
CAS RN: 1261769-55-4
M. Wt: 182.6
InChI Key:
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Description

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CMPA) is an organic compound of the pyridine family. It is a colorless solid that is soluble in many organic solvents. CMPA has a variety of uses in scientific research and industrial applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a starting material for the preparation of other compounds. CMPA is also used in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile has also been used as a reagent in organic synthesis and as a catalyst in chemical reactions. Additionally, 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile has been used in the development of novel fluorescent probes for the detection of biomolecules.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is not well understood. However, it is believed that the compound can act as an electron donor, donating an electron to the substrate molecule. This electron donation can result in the formation of a new bond between the two molecules, leading to the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile are not well understood. However, studies have suggested that the compound may have some anti-inflammatory and antioxidant properties. It has also been suggested that 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile may have some anti-cancer activity, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The use of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and can be used in a variety of reactions. Additionally, 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is soluble in many organic solvents, making it easy to work with. However, 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is also sensitive to heat and light, so it must be handled with care.

Future Directions

Given its wide range of applications, there are a number of potential future directions for 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile research. These include the development of new synthesis methods, the exploration of its potential biological activities, and the search for new applications for the compound. Additionally, further research could be conducted to understand the mechanism of action of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile and its potential toxicity. Finally, further research could be conducted to explore the use of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile in the development of novel fluorescent probes for the detection of biomolecules.

Synthesis Methods

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile can be synthesized by the reaction of 2-chloro-3-methoxy pyridine with acetonitrile. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds in a single step and yields 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile as the product. The reaction conditions can be optimized to improve the yield of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile involves the reaction of 6-chloro-2-methoxypyridine with acetonitrile in the presence of a suitable catalyst.", "Starting Materials": [ "6-chloro-2-methoxypyridine", "Acetonitrile" ], "Reaction": [ "Step 1: Dissolve 6-chloro-2-methoxypyridine (1.0 equivalent) in acetonitrile (10.0 equivalents) in a round-bottom flask.", "Step 2: Add a suitable catalyst, such as potassium carbonate or cesium carbonate, to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours, stirring continuously.", "Step 4: Allow the reaction mixture to cool to room temperature and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain the desired product, 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile." ] }

CAS RN

1261769-55-4

Product Name

2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile

Molecular Formula

C8H7ClN2O

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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